molecular formula C14H14N2O3S B7787277 Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate

Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate

Cat. No.: B7787277
M. Wt: 290.34 g/mol
InChI Key: LYXRMSPNARYIIY-UHFFFAOYSA-N
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Description

Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate is an organic compound that features a thiophene ring substituted with a carboxylate ester and a benzyloxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Carboxylate Ester: The carboxylate ester group can be introduced via esterification reactions, typically using methanol and a suitable acid catalyst.

    Addition of the Benzyloxyamino Group: The benzyloxyamino group can be introduced through nucleophilic substitution reactions, where a benzyloxyamine reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxyamino group can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxyamino group can form hydrogen bonds or other interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminothiophene-3-carboxylate: Lacks the benzyloxyamino group.

    Methyl 2-(benzyloxy)thiophene-3-carboxylate: Lacks the amino group.

Uniqueness

Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate is unique due to the presence of both the benzyloxyamino group and the carboxylate ester on the thiophene ring

Properties

IUPAC Name

methyl 2-[(phenylmethoxyamino)methylideneamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXRMSPNARYIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N=CNOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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